molecular formula C14H8F3NS B137440 2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole CAS No. 134384-31-9

2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole

Cat. No.: B137440
CAS No.: 134384-31-9
M. Wt: 279.28 g/mol
InChI Key: DOKWHKZKJQGXGV-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole is a high-value chemical scaffold for experimental research, particularly in medicinal chemistry and drug discovery. The benzothiazole core is a privileged structure in pharmacology, known for its versatile biological activities and ability to interact with diverse biological targets . This specific derivative, featuring a 4-(trifluoromethyl)phenyl substituent at the 2-position, is of significant interest for developing novel therapeutic agents. The trifluoromethyl group is a key motif in modern drug design, often enhancing a compound's metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing properties . This compound serves as a critical synthetic intermediate or a lead compound in various research areas. Benzothiazole derivatives have demonstrated potent pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and anti-tubercular activities . Notably, 2-arylbenzothiazole scaffolds have been extensively investigated as potential anticancer agents, with some analogs exhibiting selective cytotoxicity and mechanisms of action involving kinase inhibition . Furthermore, structurally similar fluorinated benzothiazoles have been developed and evaluated as imaging agents for amyloid plaques in neurodegenerative disease research . Researchers utilize this compound to explore structure-activity relationships (SAR), aiming to develop new inhibitors with enhanced potency and selectivity for various disease targets. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, using personal protective equipment and adhering to all relevant laboratory safety guidelines.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NS/c15-14(16,17)10-7-5-9(6-8-10)13-18-11-3-1-2-4-12(11)19-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKWHKZKJQGXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564314
Record name 2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134384-31-9
Record name 2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure and Optimization

A mixture of 2-aminothiophenol and 4-(trifluoromethyl)benzaldehyde is subjected to ultrasonic irradiation (20 kHz, 100 W) at room temperature for 20 minutes. The absence of solvents aligns with green chemistry principles, while the exothermic nature of the reaction minimizes energy input.

Table 1: Ultrasonic Synthesis Parameters

ReactantConditionsYield (%)
2-AminothiophenolUltrasonic, 20 min65–83
4-(Trifluoromethyl)benzaldehydeSolvent-free

Advantages Over Conventional Methods

Comparative studies show that ultrasonic methods improve yields by 15–20% compared to thermal approaches, attributed to enhanced mass transfer and reduced side reactions. The method’s scalability is supported by successful syntheses of related benzothiazoles, such as 2-(4-chlorophenyl)benzothiazole, in 83% yield.

Three-Component One-Pot Synthesis

A novel catalyst-free strategy enables the synthesis of this compound via a one-pot reaction involving 4-(trifluoromethyl)aniline, an aliphatic amine, and elemental sulfur.

Reaction Design and Mechanistic Insights

The reaction mechanism involves dual C–S bond formation and oxidative cyclization. Key steps include:

  • Formation of a thiourea intermediate from 4-(trifluoromethyl)aniline and carbon disulfide.

  • Oxidation by dimethyl sulfoxide (DMSO) to generate the benzothiazole ring.

Table 2: Three-Component Reaction Conditions

ComponentRoleTemperatureTimeYield (%)
4-(Trifluoromethyl)anilineAromatic amine120°C12 h85–97
MorpholineAliphatic amine
SulfurSulfur source

Sustainability and Efficiency

This method eliminates hazardous catalysts and achieves yields up to 97% for structurally similar compounds, such as 2-phenylnaphtho[2,1-d]thiazole. The use of DMSO as an oxidant circumvents the need for transition metals, aligning with sustainable chemistry goals.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

ParameterAcid-CatalyzedUltrasonicThree-Component
Reaction Time4 hours20 minutes12 hours
Temperature220°CRoom temperature120°C
CatalystPPANoneNone
SolventPPA (neat)Solvent-freeDMSO
Yield (%)70–8565–8385–97
ScalabilityModerateHighModerate

Key Considerations for Method Selection

  • Acid-Catalyzed : Preferred for simplicity but limited by energy intensity.

  • Ultrasonic : Ideal for rapid, small-scale synthesis with minimal environmental impact.

  • Three-Component : Suited for high-purity applications, though longer reaction times may hinder industrial adoption.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding dihydrobenzothiazole derivative.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole serves as a crucial building block in synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for the development of new materials with unique properties.

Biology

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It has shown significant interactions with enzymes, influencing cellular processes and metabolic pathways.
  • Fluorescent Probe : Its structural characteristics make it suitable as a fluorescent probe for imaging applications in biological studies.

Medicine

  • Anticancer Activity : Recent studies have highlighted its potential as an anticancer agent. For instance, it demonstrated significant antiproliferative effects against pancreatic cancer cell lines (AsPC-1, Capan-2, BxPC-3) with IC50 values ranging from 10 µM to 15 µM. Notably, it showed synergistic effects when combined with gemcitabine, enhancing the inhibition of cancer cell viability .
Cell LineIC50 (µM)Combination Index (CI)
AsPC-112.5< 1 (synergistic)
BxPC-315.0< 1 (synergistic)
Capan-210.0< 1 (synergistic)
  • Antimicrobial Properties : The compound has also been tested for antimicrobial activity against various pathogens, showing promising results that warrant further investigation .

Industry

  • Agrochemicals and Specialty Polymers : In the industrial sector, this compound is utilized in developing agrochemicals and as a component in specialty polymers and coatings due to its stability and reactivity.

Anticancer Research

A study conducted on various benzothiazole derivatives demonstrated that this compound exhibited potent anticancer properties against pancreatic cancer cell lines. The study highlighted the compound's ability to induce apoptosis and inhibit proliferation through modulation of key signaling pathways. The combination of this compound with gemcitabine was shown to significantly enhance the therapeutic efficacy against cancer cells while minimizing toxicity to normal fibroblast cells .

Enzyme Interaction Studies

Research into the interactions of this compound with specific enzymes has revealed its potential as an enzyme modulator. For example, it was found to inhibit certain kinases associated with cancer progression, suggesting avenues for therapeutic development targeting specific metabolic pathways.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. The benzothiazole moiety can interact with various enzymes, potentially inhibiting their function. These interactions can lead to the disruption of key biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations

Sulfonamide-linked derivatives (e.g., N-(4-benzothiazole-2-yl-phenyl) benzenesulfonamides) exhibit superior anticonvulsant activity due to hydrogen-bonding interactions with neuronal targets .

Impact of Halogenation

  • Chlorination at the benzothiazole core (e.g., 5-chloro derivatives) or thiazole ring (e.g., 5-chloromethyl) improves metabolic stability and cytotoxicity .
  • Bromomethyl-substituted analogues (e.g., 2-(4-bromomethylphenyl)-benzothiazole) serve as versatile intermediates for further functionalization .

Antioxidant vs. Anticonvulsant Activity Derivatives with electron-withdrawing groups (e.g., CF₃, NO₂) on the phenyl ring show enhanced antioxidant activity, while sulfonamide-linked variants prioritize anticonvulsant effects .

Physicochemical Properties

Property 2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole 2-(4-Methoxyphenyl)-5-chloro-1,3-benzothiazole BTA-3 (Antioxidant Derivative)
Molecular Weight (g/mol) ~279.2 ~294.7 ~307.3
LogP (Predicted) 4.1 3.8 4.5
Melting Point (°C) Not reported 160–162 (crystallized) Not reported
  • The trifluoromethyl group increases LogP compared to methoxy or chloro substituents, suggesting improved membrane permeability .

Biological Activity

2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, particularly its potential anticancer properties, antimicrobial effects, and other pharmacological applications.

Chemical Structure and Properties

The compound features a benzothiazole ring, which is known for its ability to interact with various biological targets. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines:

  • Pancreatic Cancer : In a study evaluating multiple benzothiazole derivatives, this compound demonstrated potent anticancer effects in pancreatic cancer cell lines (AsPC-1, Capan-2, BxPC-3). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways .
  • Synergistic Effects : The compound has been tested in combination with gemcitabine, a standard chemotherapy drug for pancreatic cancer. Results indicated that low concentrations of both agents could synergistically enhance the inhibition of cancer cell viability .
Cell LineIC50 (µM)Combination Index (CI)
AsPC-112.5< 1 (synergistic)
BxPC-315.0< 1 (synergistic)
Capan-210.0< 1 (synergistic)

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Target Interaction : The compound interacts with specific molecular targets such as enzymes involved in cancer cell proliferation and survival pathways. Computational studies have identified potential targets including cannabinoid receptors and sentrin-specific proteases .
  • Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest in cancer cells, promoting apoptosis through intrinsic pathways involving mitochondrial dysfunction .

Study on Antiproliferative Effects

A comprehensive study synthesized a series of benzothiazole derivatives and evaluated their antiproliferative effects across different cancer cell lines. Among them, this compound showed superior activity compared to several analogs. This study emphasized the importance of structural modifications in enhancing biological activity .

Combination Therapy with Gemcitabine

In another case study focusing on pancreatic cancer treatment, the combination of this compound with gemcitabine resulted in significantly reduced viability of cancer cells compared to either agent alone. This suggests a promising avenue for developing combination therapies that leverage the strengths of both compounds .

Q & A

Basic: What synthetic routes are commonly employed for preparing 2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole, and what are the optimal reaction conditions?

Answer:
The compound is typically synthesized via cyclocondensation of 2-aminothiophenol with substituted benzaldehydes. A representative method involves refluxing equimolar amounts of 2-aminothiophenol and 4-(trifluoromethyl)benzaldehyde in dimethylformamide (DMF) with sodium metabisulfite (Na₂S₂O₅) as a catalyst for 2–4 hours . Optimal yields (>75%) are achieved under inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Post-synthesis purification involves recrystallization from methanol or column chromatography using silica gel (hexane/ethyl acetate, 7:3) .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:
Key characterization methods include:

  • IR Spectroscopy : Peaks at ~1698 cm⁻¹ (C=N stretch), ~1077 cm⁻¹ (C-F stretch), and ~742 cm⁻¹ (Ar C-H bending) confirm core functional groups .
  • ¹H NMR (CDCl₃) : Distinct signals at δ 8.32–8.00 (d, 2H, Ar-H) and δ 7.40–7.55 (m, 3H, Ar-H) validate the aromatic and trifluoromethyl-substituted phenyl motifs .
  • Elemental Analysis : Experimental vs. calculated C, H, N, S content (e.g., C: 56.2% vs. 56.5%) ensures purity .

Advanced: How do structural modifications to the benzothiazole core influence antituburcular activity against Mycobacterium tuberculosis H37Rv?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Phenyl Substituents : Electron-withdrawing groups (e.g., -CF₃ at the 4-position) enhance activity, with MIC values of 1.56 µg/mL compared to unsubstituted analogs (MIC >25 µg/mL) .
  • Heterocyclic Fusion : Derivatives like 4-(benzothiazol-2-yl)-2-methoxy-6-nitrophenol (3d) show reduced activity (MIC 12.5 µg/mL), suggesting steric hindrance from bulky substituents lowers efficacy .
  • Thiazole Ring Modifications : Replacement with triazole or oxadiazole rings abolishes activity, emphasizing the necessity of the sulfur-containing thiazole core .

Advanced: What computational strategies predict the compound’s binding affinity to biological targets?

Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with targets like enoyl-acyl carrier protein reductase (InhA) in M. tuberculosis. Docking poses indicate hydrogen bonding between the benzothiazole nitrogen and Tyr158 (binding energy: −8.2 kcal/mol) . Free energy perturbation (FEP) calculations further refine binding mode predictions .

Advanced: How do substituents on the aryl ring affect physicochemical properties like solubility and logP?

Answer:

  • Trifluoromethyl Group : Increases hydrophobicity (logP from 3.1 to 4.2) but reduces aqueous solubility (0.12 mg/mL vs. 1.5 mg/mL for -OH analogs) .
  • Halogen Substitution : Chlorine at the 2-position improves thermal stability (m.p. 145°C vs. 132°C for -F analogs) but marginally affects MIC values .

Advanced: What contradictions exist in reported biological activity data, and how can they be resolved?

Answer:
Discrepancies in MIC values (e.g., 1.56 µg/mL vs. 3.12 µg/mL for similar derivatives) may arise from:

  • Assay Variability : Differences in bacterial inoculum size or media composition .
  • Purity Gradients : Impurities >5% (HPLC) can artificially inflate/deflate activity .
    Resolution involves standardizing protocols (CLSI guidelines) and reporting purity thresholds.

Basic: What purification techniques are recommended post-synthesis to achieve >95% purity?

Answer:

  • Recrystallization : Use methanol or ethanol as solvents (yield: 70–80%) .
  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) for complex mixtures .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water, 60:40) for analytical validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole
Reactant of Route 2
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2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole

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